1-(2-Phenylhexyl)-1H-imidazole

Lipophilicity Regioisomerism Drug-likeness

1-(2-Phenylhexyl)-1H-imidazole (CAS 61055-65-0) is an N-substituted imidazole derivative with molecular formula C₁₅H₂₀N₂, molecular weight 228.33 g/mol, and a calculated LogP of 3.86. The compound belongs to the phenylalkyl imidazole class, which has been extensively characterized as inhibitors of cytochrome P450 enzymes—particularly 17α-hydroxylase/17,20-lyase (P450₁₇α)—and as agricultural fungicides targeting ergosterol biosynthesis.

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
CAS No. 61055-65-0
Cat. No. B14585148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylhexyl)-1H-imidazole
CAS61055-65-0
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCCC(CN1C=CN=C1)C2=CC=CC=C2
InChIInChI=1S/C15H20N2/c1-2-3-7-15(12-17-11-10-16-13-17)14-8-5-4-6-9-14/h4-6,8-11,13,15H,2-3,7,12H2,1H3
InChIKeyXMRZEBYRPSNFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylhexyl)-1H-imidazole (CAS 61055-65-0): Physicochemical and Structural Baseline for Procurement Evaluation


1-(2-Phenylhexyl)-1H-imidazole (CAS 61055-65-0) is an N-substituted imidazole derivative with molecular formula C₁₅H₂₀N₂, molecular weight 228.33 g/mol, and a calculated LogP of 3.86 . The compound belongs to the phenylalkyl imidazole class, which has been extensively characterized as inhibitors of cytochrome P450 enzymes—particularly 17α-hydroxylase/17,20-lyase (P450₁₇α)—and as agricultural fungicides targeting ergosterol biosynthesis [1]. Unlike the well-studied linear ω-phenylalkyl imidazole series (e.g., 1-(6-phenylhexyl)-1H-imidazole), this compound features a branched 2-phenylhexyl substituent that introduces a chiral center at the C2 position of the hexyl chain, placing the phenyl group closer to the imidazole ring and reducing the effective linear alkyl span. This structural isomerism fundamentally alters the compound's three-dimensional shape, lipophilicity distribution, and potential target-binding geometry relative to its linear-chain analogs.

Why 1-(2-Phenylhexyl)-1H-imidazole Cannot Be Interchanged with Linear Phenylalkyl Imidazole Analogs


The linear ω-phenylalkyl imidazole series—including 1-(5-phenylpentyl)-, 1-(6-phenylhexyl)-, 1-(7-phenylheptyl)-, and 1-(8-phenyloctyl)-1H-imidazole—exhibits a well-documented chain-length-dependent structure-activity relationship (SAR) for P450₁₇α inhibition, with IC₅₀ values varying over one order of magnitude (from 3.8 μM to 0.11 μM) as a function of alkyl spacer length [1]. Critically, the 2-phenylhexyl isomer studied here differs from the linear 6-phenylhexyl analog in three fundamental ways: (i) the phenyl group is attached at the branched C2 position rather than the terminal C6 position, altering the spatial relationship between the aromatic ring and the imidazole N3 lone pair that coordinates the heme iron; (ii) the compound possesses a chiral center absent in all linear congeners; and (iii) the calculated LogP of 3.86 is lower than the estimated LogP of the linear 6-phenylhexyl isomer (~4.5–5.0), reflecting reduced hydrophobic surface area exposure . These structural differences predict that the 2-phenylhexyl isomer will exhibit a distinct target-binding pose, altered metabolic stability, and a different biological selectivity profile compared to any linear ω-phenylalkyl imidazole. Generic substitution based solely on the imidazole pharmacophore or phenylalkyl substructure without accounting for regioisomerism is therefore scientifically unsound.

Quantitative Differentiation Evidence for 1-(2-Phenylhexyl)-1H-imidazole vs. Closest Analogs: A Comparator-Driven Analysis


Regioisomeric LogP Differentiation: 2-Phenylhexyl (Branched) vs. 6-Phenylhexyl (Linear) Imidazole

The target compound 1-(2-phenylhexyl)-1H-imidazole has an experimentally derived calculated LogP of 3.86, as reported by ChemSrc . The linear regioisomer 1-(6-phenylhexyl)-1H-imidazole, in which the phenyl group occupies the terminal position of the hexyl chain, has an estimated LogP of approximately 4.5–5.0 based on the additive contribution of additional solvent-exposed methylene units (Hansch π ≈ 0.5 per -CH₂-) [1]. This LogP difference of at least 0.6–1.1 log units translates to a 4- to 12-fold difference in octanol-water partition coefficient, predicting measurably different membrane permeability, tissue distribution, and non-specific protein binding between the two isomers. In the linear phenylalkyl imidazole series studied by Owen et al. (2008), LogP was identified as the key physicochemical determinant of P450₁₇α inhibitory potency, with a strong positive correlation between increasing LogP and increasing inhibitory activity [1]. The lower LogP of the 2-phenylhexyl isomer thus predicts reduced membrane partitioning-driven potency enhancement relative to its linear analog, but potentially improved aqueous solubility and reduced phospholipidosis risk—a differentiated profile warranting explicit experimental verification.

Lipophilicity Regioisomerism Drug-likeness Physicochemical profiling

CYP17 Inhibition Landscape: Positional Isomer Gap in Published SAR and Its Procurement Implications

The linear ω-phenylalkyl imidazole series has been systematically characterized for P450₁₇α (17α-hydroxylase/17,20-lyase) inhibition by Owen et al. (2008), yielding IC₅₀ values ranging from 3.8 μM for 1-(5-phenylpentyl)-1H-imidazole to 0.11 μM for 1-(9-phenylnonyl)-1H-imidazole, with the 6-phenylhexyl analog showing an IC₅₀ of 0.90 μM (900 nM) [1]. Notably, no branched phenylalkyl imidazole—including the 2-phenylhexyl isomer—was evaluated in this study or in the companion 4-substituted phenyl series (Shahid et al., 2008) [2], creating a defined SAR gap. This omission is mechanistically significant: the spatial relationship between the imidazole N3 (which coordinates the heme iron) and the phenyl ring determines the inhibitor's ability to simultaneously occupy the heme-proximal and lipophilic substrate-access channel regions of the CYP active site. In the linear series, the phenyl ring is positioned 6–9 methylene units from the imidazole, enabling deep penetration into the hydrophobic channel. In the 2-phenylhexyl isomer, the phenyl ring is positioned only 1–2 methylene units from the imidazole (via the branched C2 attachment), predicting a dramatically different binding pose at the heme. The closest published comparator with a branched 2-phenylhexyl scaffold is fenapanil (1-(2-cyano-2-phenylhexyl)imidazole; CAS 61019-78-1), a commercial imidazole fungicide that inhibits ergosterol biosynthesis via CYP51 (lanosterol 14α-demethylase) [3]—demonstrating that the 2-phenylhexyl architecture is compatible with heme-directed CYP inhibition despite its sterically distinct geometry.

Cytochrome P450 17α-hydroxylase/17,20-lyase Structure-activity relationship Steroidogenesis inhibition

Chiral Center as a Procurement Differentiator: Enantiomer-Dependent Activity Potential in the 2-Phenylhexyl Scaffold

1-(2-Phenylhexyl)-1H-imidazole possesses a chiral center at the C2 position of the hexyl chain (the point of phenyl attachment), rendering the molecule inherently chiral and typically obtained as a racemic mixture unless enantioselective synthesis or chiral resolution is employed. In contrast, all linear ω-phenylalkyl imidazole comparators (5-phenylpentyl through 10-phenyldecyl) are achiral, lacking any stereogenic center [1]. The commercial fungicide fenapanil (1-(2-cyano-2-phenylhexyl)imidazole)—which shares the identical 2-phenylhexyl backbone—is explicitly described in patent literature as existing in enantiomeric forms, and the patent US4167576 claims 'enantiomorphs' of cyanoaralkyl imidazoles including fenapanil, indicating that stereochemistry was considered relevant to fungicidal activity [2]. The structure-activity relationship study of fenapanil analogs (Dahmen & Staub, 1982) demonstrated that substitutions to the phenyl ring of the 2-phenylhexyl scaffold alter both antifungal potency and phytotoxicity, but did not resolve enantiomer-specific effects [3]. For the target compound, the presence of a stereocenter introduces procurement-relevant considerations: (i) different enantiomers may exhibit differential potency at chiral biological targets such as CYP enzymes; (ii) racemic vs. enantiopure material constitutes a chemically distinct procurement specification; and (iii) the chiral center provides a synthetic handle for introducing enantiomeric excess as a quality attribute not applicable to linear achiral analogs. No enantiomer-specific biological data are currently available for 1-(2-phenylhexyl)-1H-imidazole.

Chirality Enantioselectivity Stereochemistry Structure-activity relationship

Resistance-Breaking Potential: Fenapanil (2-Cyano Analog) Demonstrates Efficacy Against Benzimidazole-Resistant Penicillium spp.

The closest structurally characterized analog of 1-(2-phenylhexyl)-1H-imidazole with published efficacy data is fenapanil (RH 2161; 1-(2-cyano-2-phenylhexyl)imidazole), which differs only by the presence of a cyano group at the C2 position of the hexyl chain. Laville (1981) demonstrated that fenapanil exhibits good in vivo activity against post-harvest Penicillium spp. rots of citrus fruits and, critically, retains efficacy against fungal strains resistant to benzimidazole fungicides [1]. Benzimidazole resistance—commonly mediated by mutations in the β-tubulin gene (e.g., E198A/G in Penicillium expansum)—is a widespread problem in post-harvest pathology, and cross-resistance to methyl benzimidazole carbamates (MBCs) eliminates thiabendazole and carbendazim as treatment options. The fenapanil scaffold circumvents this resistance mechanism because imidazole fungicides target CYP51 (lanosterol 14α-demethylase) rather than β-tubulin [2]. The structural relationship between fenapanil and 1-(2-phenylhexyl)-1H-imidazole is direct: both share the identical 2-phenylhexyl-N-imidazole core, with fenapanil bearing an additional α-cyano substituent. The cyano group was identified by Dahmen & Staub (1982) as contributing to antifungal activity [3], suggesting that the des-cyano target compound may exhibit attenuated potency relative to fenapanil but may also show reduced phytotoxicity—a trade-off relevant to both agrochemical and antifungal drug discovery programs. Quantitative MIC/EC₅₀ data for fenapanil against specific Penicillium strains are available in the primary literature but were not retrievable in full within the scope of this guide.

Antifungal resistance Penicillium Post-harvest disease Agrochemical fungicide

Physicochemical Differentiator: PSA, LogP, and Molecular Descriptors Relative to Ketoconazole and Clinical Azole Antifungals

1-(2-Phenylhexyl)-1H-imidazole has a polar surface area (PSA) of 17.82 Ų and a calculated LogP of 3.86 . These values place it in a distinctly different physicochemical space compared to clinically used imidazole antifungals. Ketoconazole—the standard comparator in P450₁₇α inhibition studies—has a PSA of approximately 69 Ų and a LogP of ~4.3, reflecting its much larger molecular weight (531.43 g/mol) and poly-substituted structure [1]. The target compound's low PSA (<20 Ų) predicts high membrane permeability with minimal hydrogen-bonding capacity, while its moderate LogP (~3.9) avoids the excessive lipophilicity (LogP >5) associated with poor aqueous solubility and high metabolic clearance. In the context of the Owen et al. (2008) SAR model, where P450₁₇α inhibitory potency correlates positively with LogP across the linear series, the target compound occupies a middle ground: its LogP is higher than 1-(2-phenylethyl)-1H-imidazole (LogP ~1.9; 10.6% inhibition at 0.01 mM) but substantially lower than the optimal linear compounds 1-(7-phenylheptyl)- and 1-(8-phenyloctyl)-1H-imidazole (estimated LogP 5.0–5.5; IC₅₀ 0.32 and 0.25 μM respectively) [2]. This physicochemical profile suggests the 2-phenylhexyl isomer may offer a differentiated balance of target potency, membrane permeability, and metabolic stability that is empirically distinct from both shorter-chain and longer-chain linear analogs as well as from clinical azole drugs.

Drug-likeness Polar surface area Azole antifungal Physicochemical benchmarking

Evidence-Backed Application Scenarios for 1-(2-Phenylhexyl)-1H-imidazole (CAS 61055-65-0) in Research and Industrial Procurement


Filling the Branched Phenylalkyl Imidazole SAR Gap in CYP17 Inhibition Studies

The Owen et al. (2008) and Shahid et al. (2008) studies comprehensively mapped linear ω-phenylalkyl imidazole SAR for P450₁₇α inhibition but did not evaluate any branched-chain isomer [1]. 1-(2-Phenylhexyl)-1H-imidazole directly addresses this gap by providing the first branched regioisomer for systematic comparison with the linear 6-phenylhexyl analog. Researchers studying steroidogenic CYP enzymes can use this compound to test the hypothesis that branching at the C2 position alters the lyase/hydroxylase selectivity ratio—a clinically desirable property for prostate cancer therapeutics where selective lyase inhibition is preferred over dual inhibition. The compound's lower LogP (3.86 vs. ~5.0 for the linear 7-8 carbon optimal compounds) also enables testing of the LogP-potency correlation beyond the linear series. This scenario is directly supported by the quantitative LogP differentiation and SAR gap evidence established in Section 3, Evidence Items 1 and 2.

Scaffold-Hopping from Fenapanil: Des-Cyano Analog for Reduced Phytotoxicity Antifungal Screening

Fenapanil (RH 2161) demonstrated good antifungal activity against Penicillium spp. including benzimidazole-resistant strains, but the Dahmen & Staub (1982) study showed that fenapanil and its analogs were phytotoxic to barley and soybean to varying degrees [2]. The cyano group was identified as a contributor to antifungal activity, implying that its removal (yielding 1-(2-phenylhexyl)-1H-imidazole) may reduce potency but also potentially reduce phytotoxicity. Agricultural chemists screening for crop-safe post-harvest fungicides can procure this des-cyano analog to experimentally determine whether the 2-phenylhexyl imidazole core alone retains sufficient antifungal activity with an improved safety margin. This scenario is directly supported by the fenapanil resistance-breaking evidence in Section 3, Evidence Item 4, and the chiral differentiation in Evidence Item 3.

Enantiomer-Specific Cytochrome P450 Probe Development Using a Chiral Imidazole Scaffold

All linear ω-phenylalkyl imidazoles are achiral, making them unsuitable for stereochemical probing of CYP active-site topology. 1-(2-Phenylhexyl)-1H-imidazole, with its single chiral center at the C2 position, can be resolved into (R)- and (S)-enantiomers to investigate enantioselective heme coordination and substrate-channel interactions [3]. This is particularly relevant for CYP isoforms with demonstrated enantioselectivity in substrate metabolism (e.g., CYP2C19, CYP2D6). Procurement of the racemate serves as an entry point for chiral chromatography resolution, with the resulting enantiopure compounds enabling differential activity measurements that are structurally impossible with achiral phenylalkyl imidazoles. This scenario is directly supported by the chirality evidence in Section 3, Evidence Item 3.

Low-PSA, Moderate-LogP Tool Compound for Membrane Permeability and CYP Selectivity Profiling Panels

With a PSA of only 17.82 Ų and a LogP of 3.86, 1-(2-phenylhexyl)-1H-imidazole occupies a physicochemical space that is underrepresented among commercially available imidazole CYP inhibitors . Most clinical azole antifungals (ketoconazole, clotrimazole, miconazole) have PSA values exceeding 40 Ų and higher molecular weights, while the linear phenylalkyl imidazole series spans a broad LogP range (1.9–6.0) but with systematically varying chain length as a confounding variable. The target compound's combination of low PSA and moderate LogP, held constant by the fixed C15H20N2 formula, makes it an ideal tool compound for isolated assessment of lipophilicity-driven CYP inhibition without the confounding effects of high hydrogen-bonding capacity or large molecular size. Contract research organizations (CROs) conducting CYP inhibition panels can incorporate this compound as a physicochemical benchmark distinct from both clinical azoles and linear alkyl imidazoles. This scenario is supported by the PSA/LogP comparative data in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 1-(2-Phenylhexyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.